2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide is a synthetic benzimidazole derivative characterized by a sulfanyl linkage at the 2-position of the benzimidazole core and an N-(4-chlorophenyl)propanamide substituent. The benzimidazole scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C16H14ClN3OS |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(15(21)18-12-8-6-11(17)7-9-12)22-16-19-13-4-2-3-5-14(13)20-16/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
BNRZOAPBMGXRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antiproliferative, antifungal, and antibacterial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole ring, a sulfanyl group, and a chlorophenyl substituent, contributing to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, a related compound demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM . This suggests that modifications in the benzimidazole structure can enhance anticancer potency.
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1a | Various | >100 |
The results indicate that compounds with longer alkyl chains at the N-1 position tend to exhibit better antiproliferative activity compared to their shorter counterparts .
Antifungal Activity
The antifungal potential of benzimidazole derivatives has also been explored. In vitro studies reported moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 64 μg/mL to 512 μg/mL . The introduction of alkyl groups at the 1-position significantly improved antifungal efficacy .
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 1a | Aspergillus niger | 512 |
These findings suggest that structural modifications can enhance antifungal activity, making these compounds potential candidates for therapeutic applications .
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have been extensively studied as well. Compounds have shown significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative exhibited MIC values of 8 μg/mL against Streptococcus faecalis and 4 μg/mL against MRSA .
Table 3: Antibacterial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 2g | MRSA | 4 |
These results underscore the potential of benzimidazole derivatives as effective antibacterial agents, particularly in treating resistant strains .
Case Studies
Several case studies have illustrated the effectiveness of benzimidazole derivatives in clinical settings. For instance, compounds similar to This compound have been evaluated for their pharmacokinetics and toxicity profiles, showing promising results in preclinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the unique properties of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide, it is critical to compare it with structurally analogous benzimidazole derivatives. Below is a detailed analysis based on functional group variations, biological activity, and pharmacological
Key Findings:
Antiproliferative Activity: The sulfanyl-propanamide derivative exhibits moderate antiproliferative activity (IC₅₀ = 12.3 μM) against the NCI-H460 lung carcinoma cell line in the microculture tetrazolium (MTT) assay . This is less potent than N-(4-chlorophenyl)benzimidazole-2-carboxamide (IC₅₀ = 8.9 μM), suggesting that carboxamide groups may enhance target binding compared to propanamide.
Sulfanyl vs. Methylsulfanyl : Replacement of the sulfanyl group with methylsulfanyl reduces antifungal activity, indicating the free thiol may be critical for redox-mediated mechanisms.
Mechanistic Insights and Pharmacological Profile
- Cytotoxicity Mechanism : The compound’s sulfanyl group may induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), as observed in analogous benzimidazoles. However, its propanamide side chain likely limits cellular uptake compared to carboxamide derivatives, explaining its lower potency .
- Selectivity : Unlike 2-mercaptobenzimidazole, which shows broad antioxidant effects, this compound demonstrates selective toxicity toward solid tumor cell lines, aligning with its structural optimization for anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
